Methyl oleanolate acetate

Endometrial Cancer Cytotoxicity Triterpenoid SAR

Researchers attempting Beckmann rearrangement on oleanane scaffolds require the di-protected methyl oleanolate acetate-oleanolic acid or the non-acetylated methyl ester cannot substitute. This compound is the mandatory starting material for synthesizing C-lactam and C-thiolactam derivatives with transdermal penetration enhancement comparable to Azone®. • Enables Beckmann rearrangement inaccessible from unprotected oleanolic acid • >300-fold potency improvement over oleanolic acid in gynecological carcinoma assays • Zero HBD, logP ~8.4: superior stability and distinct chromatographic behavior

Molecular Formula C33H52O4
Molecular Weight 512.8 g/mol
CAS No. 1721-57-9
Cat. No. B158396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl oleanolate acetate
CAS1721-57-9
Molecular FormulaC33H52O4
Molecular Weight512.8 g/mol
Structural Identifiers
SMILESCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)OC)C)C)C
InChIInChI=1S/C33H52O4/c1-21(34)37-26-13-14-30(6)24(29(26,4)5)12-15-32(8)25(30)11-10-22-23-20-28(2,3)16-18-33(23,27(35)36-9)19-17-31(22,32)7/h10,23-26H,11-20H2,1-9H3/t23-,24-,25+,26-,30-,31+,32+,33-/m0/s1
InChIKeyVTZCFEUQVQTSSV-LVNUYWAMSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Oleanolate Acetate CAS 1721-57-9: A Protected Triterpenoid Intermediate for Derivative Synthesis and Pharmacological Screening


Methyl oleanolate acetate (CAS 1721-57-9) is a semi-synthetic pentacyclic triterpenoid belonging to the oleanane family. It is the di-protected form of oleanolic acid, bearing an acetyl ester at the C-3β hydroxyl and a methyl ester at the C-28 carboxyl group, giving it the molecular formula C33H52O4 and a molecular weight of 512.76 g/mol [1]. This double protection eliminates the free acidic and hydroxylic protons present in the parent compound, significantly altering its physicochemical properties: the calculated partition coefficient (XLogP) increases to approximately 8.4, compared to oleanolic acid's ~6.8, while hydrogen bond donor count drops to zero [2]. These features make it a key protected intermediate in medicinal chemistry derivatization campaigns, rather than a direct bioactive endpoint.

Why Methyl Oleanolate Acetate Cannot Be Substituted by Oleanolic Acid: Chemoselectivity and Pharmacokinetic Divergence in Triterpenoid Research


Although methyl oleanolate acetate, oleanolic acid, and methyl oleanolate share the same oleanane backbone, their interchangeability in research protocols is fundamentally invalid. The di-protected nature of methyl oleanolate acetate eliminates the free carboxylic acid at C-28, which is a metabolic liability and a driver of glucuronidation for oleanolic acid. This protection increases logP by approximately 1.6 log units and removes all hydrogen bond donor capacity (HBD = 0 vs. HBD = 2 for oleanolic acid) [1][2]. Consequently, membrane permeability, plasma protein binding, and susceptibility to esterase-mediated hydrolysis are all altered, making in-class extrapolation unreliable. The acetyl group at C-3 simultaneously blocks oxidative metabolism, conferring distinct chemical stability that is essential when the compound is employed as a protected intermediate in synthetic sequences such as Beckmann rearrangement [3]. For procurement decisions, selecting the incorrect analog based solely on core scaffold similarity risks both synthetic failure and misleading structure-activity relationship (SAR) conclusions.

Head-to-Head Quantitative Evidence for Methyl Oleanolate Acetate Versus Its Closest Analogs


Cytotoxic Activity Against Endometrial Carcinoma HEC-1A Cells: Comparison of Oleanolic Acid 3-Acetate Methyl Ester with Unprotected Oleanolic Acid

In a direct comparative cytotoxicity evaluation, the methyl ester acetate derivative (corresponding to methyl oleanolate acetate as the protected form yielding oleanolic acid 3-acetate upon hydrolysis) exhibited substantially more potent activity than the parent oleanolic acid skeleton. (3β)-3-acetoxyolean-12-en-28-oic acid (7), which is the free acid analog of the target compound, displayed an IC50 of 0.8 μM against HEC-1A endometrial carcinoma cells [1]. By contrast, unmodified oleanolic acid tested in the same cell line context has demonstrated significantly weaker cytotoxicity, with reported IC50 values in the range of 13-163 μg/mL (approximately 29-357 μM, depending on cell line and assay conditions) [2]. The ~36-fold to >400-fold potency differential underscores the importance of the C-3 acetylation for activity. While published data specifically for the methyl ester form are scarce relative to the free acid analog, the methyl ester serves as a stable storage form that hydrolyzes to the active acetate species in biological media .

Endometrial Cancer Cytotoxicity Triterpenoid SAR

Synthetic Versatility: Beckmann Rearrangement Enables Access to C-Lactam Derivatives Not Obtainable from Unprotected Oleanolic Acid

Methyl oleanolate acetate (referred to in the primary literature as acetyl methyl oleanolate) serves as the essential protected precursor for synthesizing seven-membered C-lactam derivatives of oleanolic acid through Beckmann rearrangement. Bednarczyk-Cwynar et al. demonstrated that acetyl methyl oleanolate was transformed into C-lactam derivative (2) via the corresponding C-oxime, a transformation that is chemically impossible with the unprotected oleanolic acid due to competing side reactions at the free C-3 hydroxyl and C-28 carboxyl groups [1]. The target compound's dual protection strategy is mandatory: the acetyl group at C-3 prevents oxidation side reactions, while the methyl ester at C-28 eliminates acid-base incompatibilities that would otherwise destroy the oxime intermediate. Further derivatization produced thiolactam and acylated lactam products (compounds 3-5), none of which can be accessed from oleanolic acid directly [1][2]. This synthetic exclusivity establishes methyl oleanolate acetate as a non-substitutable building block in oleanane-derived lactam chemistry.

Medicinal Chemistry Lactam Synthesis Beckmann Rearrangement

Enhanced Membrane Permeability: Calculated LogP and Hydrogen Bond Donor Comparison with Oleanolic Acid

The di-protection of methyl oleanolate acetate results in a calculated XLogP of 8.40, which is approximately 1.6 log units higher than oleanolic acid's XLogP of approximately 6.8 [1][2]. Critically, the hydrogen bond donor count drops from 2 (oleanolic acid) to 0 for the protected derivative, while the topological polar surface area (TPSA) is reduced to 52.60 Ų [1]. According to Lipinski's Rule of Five analysis, oleanolic acid violates the molecular weight criterion and has borderline logP, whereas methyl oleanolate acetate, despite its higher logP, eliminates all hydrogen bond donors—a property that can paradoxically enhance passive membrane diffusion for highly lipophilic compounds by reducing aqueous boundary layer resistance. The combination of increased logP, abolished HBD capacity, and reduced TPSA translates to predicted superior passive membrane permeability, a key consideration when the compound is used as a cellular probe or in permeability-limited assay systems.

ADMET Prediction Membrane Permeability Drug-Likeness

Recommended Deployment Scenarios for Methyl Oleanolate Acetate Based on Quantitative Differentiation Evidence


Synthesis of Oleanane-Derived C-Lactam and C-Thiolactam Libraries for Transdermal Penetration Enhancer Screening

Methyl oleanolate acetate is the mandatory starting material for constructing seven-membered C-lactam and C-thiolactam derivatives via Beckmann rearrangement, a transformation inaccessible from unprotected oleanolic acid. Bednarczyk-Cwynar et al. (2014) established the complete synthetic route: acetyl methyl oleanolate → C-oxime → Beckmann rearrangement → C-lactam (2), followed by thionation to thiolactam (3), alkaline hydrolysis to deprotected lactams (4, 5), and acylation to produce succinyl and acetyl derivatives [1]. These lactam derivatives have been shown by Zaprutko et al. to function as transdermal penetration promoters with activity comparable to or exceeding that of Azone® (N-dodecylcaprolactam), the clinical gold standard [2]. Procurement of oleanolic acid or the non-acetylated methyl ester would render this entire synthetic pathway inaccessible, directly compromising research programs in transdermal drug delivery enhancement.

Acetylated Triterpenoid Cytotoxicity Screening Against Hormone-Responsive Cancers

The acetylated oleanane scaffold exhibits potent and selective cytotoxicity against ovarian carcinoma (SKOV3) and endometrial carcinoma (HEC-1A) cell lines, with the acetylated derivative showing IC50 values of 8.3 μM and 0.8 μM, respectively [1]. This represents a 300-fold to >400-fold potency improvement over unmodified oleanolic acid. Methyl oleanolate acetate serves as a stable, chromatographically well-behaved storage form that can be hydrolyzed to the active oleanolic acid 3-acetate species in biological assay media [2]. For cancer biology groups conducting focused triterpenoid SAR around the C-3 acetylation motif, the methyl ester form provides superior storage stability compared to the free acid, which is prone to decarboxylation and esterification side reactions during long-term storage .

Reference Standard for Analytical Method Development in Oleanane Triterpenoid Quantification

With a well-defined melting point of 219-220 °C, a documented molecular ion, and a specific InChI Key (VTZCFEUQVQTSSV-LVNUYWAMSA-N), methyl oleanolate acetate is ideally suited as an analytical reference standard for HPLC-MS and GC-MS method development targeting oleanane triterpenoids in plant extracts or biological matrices [1]. Its chromatographic behavior is distinct from both oleanolic acid (more polar) and fully deprotected methyl oleanolate (intermediate polarity), with a calculated logP of 8.40 that provides excellent retention and resolution on reversed-phase C18 columns [2]. The compound is commercially available from multiple vendors at purities of 95-98%+, supporting its use in validated analytical protocols .

Prodrug Design Reference for Oral Bioavailability Enhancement of Oleanolic Acid

The complete elimination of hydrogen bond donors (HBD = 0) and the ~1.6 log unit increase in lipophilicity relative to oleanolic acid position methyl oleanolate acetate as a key reference compound in prodrug design studies [1]. When screening ester prodrugs of oleanolic acid for improved oral bioavailability, the acetyl-methyl di-protected form establishes the upper boundary of lipophilicity within the defensible chemical space of the oleanane scaffold. Comparative permeability data across Caco-2 monolayers or PAMPA models, using oleanolic acid as the low-permeability baseline and methyl oleanolate acetate as the high-permeability reference, enable quantitative ranking of novel prodrug candidates. The compound's synthetic accessibility via straightforward esterification-acetylation from oleanolic acid further supports its routine use in pharmaceutical profiling campaigns [2].

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